molecular formula C15H14N4O3S B1423682 8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1291486-86-6

8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B1423682
CAS No.: 1291486-86-6
M. Wt: 330.4 g/mol
InChI Key: ZTDQEULORHZBLJ-UHFFFAOYSA-N
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Description

This compound (CAS: 1291486-86-6) features a triazolopyridinone core substituted with a 3,4-dihydroisoquinoline sulfonyl group. Its molecular formula is C₁₅H₁₄N₄O₃S (MW: 330.37), and it is structurally characterized by a bicyclic dihydroisoquinoline moiety linked via a sulfonyl bridge to the triazolopyridinone ring .

Properties

IUPAC Name

8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c20-15-17-16-14-13(6-3-8-19(14)15)23(21,22)18-9-7-11-4-1-2-5-12(11)10-18/h1-6,8H,7,9-10H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDQEULORHZBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CN4C3=NNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolopyridine core, followed by the introduction of the sulfonyl group and the dihydroisoquinoline moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

  • Step 1: Synthesis of Triazolopyridine Core

    • Reactants: Pyridine derivative, hydrazine hydrate
    • Conditions: Reflux in ethanol
    • Product: Triazolopyridine intermediate

Chemical Reactions Analysis

8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Antimalarial Activity

A notable application of this compound is in the development of antimalarial agents. A study designed a virtual library of [1,2,4]triazolo[4,3-a]pyridine sulfonamides, including derivatives of 8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one. The synthesized compounds were evaluated for their activity against Plasmodium falciparum, with some exhibiting promising inhibitory concentrations (IC50 values) as low as 2.24 μM . This suggests potential for further exploration in antimalarial drug discovery.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives containing the triazolo-pyridine scaffold possess significant antibacterial and antifungal activities. For instance, certain analogs demonstrated effective inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating their potential as future therapeutic agents against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of the compound is crucial for optimizing its pharmacological properties. Variations in substituents on the triazolo-pyridine core have been shown to influence biological activity significantly. For example, modifications at specific positions on the isoquinoline moiety can enhance potency and selectivity against targeted pathogens .

Case Study 1: Synthesis and Evaluation

A comprehensive study synthesized a series of [1,2,4]triazolo[4,3-a]pyridine derivatives and evaluated their biological activities. The results indicated that compounds with a sulfonamide group exhibited enhanced antimalarial efficacy compared to their unsubstituted counterparts . This highlights the importance of functional groups in determining the therapeutic potential of similar compounds.

Compound NameIC50 (μM)Activity Type
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide2.24Antimalarial
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one4.98Antimalarial

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of various derivatives to target proteins involved in disease pathways. The results showed favorable binding energies for several compounds derived from this compound against enzymes critical for malaria parasite survival . This computational approach aids in rational drug design.

Mechanism of Action

The mechanism of action of 8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonyl group and the triazolopyridine core play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Sulfonamide Derivatives

Triazolopyridinone sulfonamides exhibit diverse biological activities depending on the sulfonamide substituent. Key analogs include:

Compound Name Substituent (R) Molecular Weight Key Applications/Findings Reference
8-(Piperidin-1-ylsulfonyl) derivative Piperidine 282.32 Antimalarial agents (e.g., 13b, 13c)
8-(Morpholinosulfonyl) derivative Morpholine 298.31 Modulated SGLT-2 inhibition in diabetes
8-(Azepan-1-ylsulfonyl) derivative Azepane (7-membered ring) 296.35 Lab-scale exploration
8-(Pyrrolidin-1-ylsulfonyl) derivative Pyrrolidine 268.30 Preclinical studies
Target Compound 3,4-Dihydroisoquinoline 330.37 Potential antimalarial/kinase modulation

Key Observations :

  • Lipophilicity : Higher molecular weight and aromaticity in the target compound may enhance membrane permeability but reduce aqueous solubility compared to smaller substituents like piperidine .
Antimalarial Activity

Triazolopyridinone sulfonamides with piperidine (13b) or morpholine (13d) substituents showed IC₅₀ values of 0.8–1.2 µM against Plasmodium falciparum, attributed to sulfonamide-mediated interactions with parasitic enzymes . The dihydroisoquinoline variant’s activity remains underexplored but is hypothesized to leverage aromatic stacking for enhanced binding .

Enzyme Inhibition
  • Glycogen Synthase Kinase-3 (GSK-3): 8-Amino derivatives (e.g., from Chun et al., 2013) exhibited IC₅₀ values of 50–100 nM, with electron-withdrawing substituents enhancing potency .
  • SGLT-2 Inhibitors: Replacement of phenyl with triazolopyridinone (e.g., in dapagliflozin analogs) reduced potency by >50%, but substituents like morpholine partially restored activity .

Physicochemical and Spectroscopic Properties

  • Melting Points : Piperidine/morpholine derivatives melt at 160–227°C , while the target compound’s melting point is unreported but expected to be higher due to increased rigidity.
  • Spectroscopy: IR: Sulfonamide S=O stretches (~1350 cm⁻¹) and triazolopyridinone C=O (~1700 cm⁻¹) are characteristic . NMR: The dihydroisoquinoline protons resonate as multiplets near δ 7.2–7.8 (aromatic) and δ 3.5–4.0 (CH₂-N) .

Biological Activity

8-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
  • Molecular Formula : C₁₅H₁₄N₄O₃S
  • Molecular Weight : 330.36 g/mol
  • CAS Number : 1291486-86-6

The compound features a triazolo-pyridine core and a sulfonamide group derived from 3,4-dihydroisoquinoline. This unique structure is believed to contribute to its biological activity by enhancing binding affinity to specific molecular targets.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes such as aldo-keto reductase family 1 member C3 (AKR1C3), which plays a significant role in hormone metabolism and is implicated in various cancers including prostate cancer .
  • Binding Interactions : The sulfonyl group and triazolopyridine core are critical for binding to target enzymes or receptors. Research indicates that the unique structural features may enhance selectivity and potency against specific targets compared to related compounds.

Inhibition of AKR1C3

Recent studies have highlighted the compound's potential as an inhibitor of AKR1C3:

  • Selectivity and Potency : In high-throughput screening assays, derivatives of the compound demonstrated low nanomolar potency against AKR1C3 with significant selectivity over its isoform AKR1C2. For instance, one study reported a 1500-fold selectivity for AKR1C3 .
CompoundIC50 (nM)Selectivity Ratio (AKR1C3/AKR1C2)
Compound 38<101500-fold

This selectivity is attributed to differential binding modes within the enzyme's active site.

Antitumor Activity

The structural characteristics of this compound suggest potential antitumor properties:

  • Cellular Assays : Preliminary cellular assays indicate that compounds with similar structures exhibit significant cytotoxic effects on cancer cell lines. The presence of the triazole ring fused with pyridine is common in many known kinase inhibitors .

Case Studies

A notable case study involved the synthesis and evaluation of a series of analogs based on this compound. The results indicated:

  • Enhanced Potency : Modifications to the dihydroisoquinoline moiety led to improved potency against AKR1C3.
  • Structure-Activity Relationship (SAR) : SAR studies revealed that small substituents on specific positions of the molecule could enhance biological activity significantly .

Q & A

Q. What are the optimal synthetic routes for 8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of triazolopyridine derivatives often involves oxidative coupling or cyclization reactions. For example, iodine (I₂) catalyzed oxidative coupling of 2-aminopyridines with N-tosylhydrazones has been demonstrated to yield [1,2,4]triazolo[4,3-a]pyridines efficiently. Key parameters include:

  • Catalyst and oxidant selection : I₂ with tert-butyl hydroperoxide (TBHP) in 1,4-dioxane achieved 74% yield (Entry 1, Table 1 below) .
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO led to negligible yields, while 1,4-dioxane showed superior performance .

Q. Table 1: Catalyst Screening for Triazolopyridine Synthesis

EntryCatalystOxidantSolventYield (%)
1I₂TBHP1,4-Dioxane74
3TBAITBHP1,4-Dioxane37
5KITBHP1,4-Dioxane64

For the sulfonyl-dihydroisoquinoline moiety, nucleophilic substitution or sulfonation reactions using intermediates like dihydroisoquinoline-thiols may be required. Ensure purity via recrystallization (e.g., 2-methoxyethanol used for a related compound, yielding 75% with m.p. 263–264°C) .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the triazolopyridine core (e.g., aromatic protons at δ 7.35–8.08 ppm) and dihydroisoquinoline sulfonyl group (e.g., tert-butyl protons at δ 1.44 ppm) .
  • IR Spectroscopy : Confirm sulfonyl (S=O) stretches near 1150–1350 cm⁻¹ and triazole C=N bonds at ~1600 cm⁻¹ .
  • HRMS (ESI) : Validate molecular weight with <5 ppm error (e.g., C₂₆H₃₁N₅O₂ requires [M+H]⁺ = 446.2549) .

Q. What analytical techniques are recommended for assessing purity and detecting synthetic byproducts?

Methodological Answer:

  • HPLC-PDA/MS : Use reversed-phase C18 columns with acetonitrile/water gradients to separate impurities (e.g., diastereomers or sulfonic acid byproducts) .
  • Melting Point Analysis : Sharp melting ranges (e.g., 243–245°C for related compounds) indicate high crystallinity and purity .
  • TLC with UV/iodine staining : Monitor reaction progress and detect intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of sulfonyl and dihydroisoquinoline modifications on biological activity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or bulky groups (e.g., tert-butyl) on the dihydroisoquinoline ring to assess steric/electronic effects .
  • Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cellular models (e.g., IC₅₀ in cancer cell lines). Compare with reference compounds like sitagliptin derivatives .
  • Computational Modeling : Perform docking studies to predict binding interactions with target proteins (e.g., sulfonyl groups may engage in hydrogen bonding) .

Q. What experimental strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in rodent models. Use LC-MS/MS to quantify plasma concentrations .
  • Metabolite Identification : Incubate the compound with liver microsomes to identify oxidative metabolites (e.g., sulfoxide formation) .
  • Dose Escalation Studies : Adjust dosing regimens to match in vitro IC₅₀ values (e.g., higher doses may compensate for poor absorption) .

Q. What methodologies are appropriate for investigating the metabolic stability and pharmacokinetic profile of this compound in preclinical models?

Methodological Answer:

  • In Vitro Stability Assays :
    • Hepatic Microsomal Incubations : Monitor degradation over time using NADPH cofactors .
    • CYP450 Inhibition Screening : Assess interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • In Vivo Studies :
    • Cassette Dosing : Administer multiple analogs simultaneously to compare pharmacokinetic parameters .
    • Bile Duct Cannulation : Collect bile to detect glucuronide or sulfate conjugates .

Q. Table 2: Key Physicochemical Properties for PK Optimization

PropertyValue/RangeMethodReference
Solubility (pH 7.4)>50 µM in methanolShake-flask method
LogP2.5–3.5HPLC retention time
Plasma Protein Binding85–90%Equilibrium dialysis

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
8-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

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